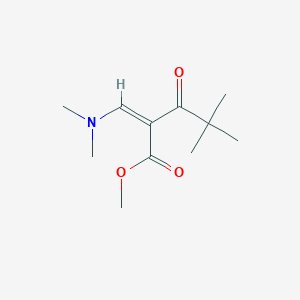
3-Fluoro-2-methoxycinnamic acid
Descripción general
Descripción
3-Fluoro-2-methoxycinnamic acid is a chemical compound with the CAS Number: 1092460-67-7 . It has a molecular weight of 196.18 . The IUPAC name for this compound is (2E)-3-(3-fluoro-2-methoxyphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+ . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . Unfortunately, the boiling point, melting point, and other physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Characterization in Coordination Chemistry
3-Fluoro-2-methoxycinnamic acid, as part of the broader family of cinnamic acid derivatives, has been explored for its role in synthesizing coordination compounds, particularly with rare-earth elements. Research by Khalfaoui et al. (2017) on lanthanide ions and cinnamic acid derivatives, including 2-methoxycinnamic acid, has led to the development of dinuclear complexes and one-dimensional coordination polymers. These compounds exhibit interesting magnetic properties, such as slow relaxation of magnetization, indicating potential applications in magnetic materials and molecular magnetism (Khalfaoui et al., 2017).
Antioxidant Properties and Health Benefits
Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a closely related compound, demonstrates significant antioxidant properties. It has been investigated for its potential health benefits, including protective effects against oxidative stress-related disorders like cancer, diabetes, and neurodegenerative diseases. Studies have highlighted ferulic acid's role in cell wall architecture and its applications in the food industry, health, and cosmetics due to its high antioxidant capabilities (Barberousse et al., 2008); (Silva & Batista, 2017).
Impact on Nanoparticle Growth
The steric effects of methoxycinnamic acid isomers, including this compound, on nanoparticle growth have been studied by Komban et al. (2011). This research demonstrated that the position of the methoxy group significantly affects the particle growth of lanthanide phosphate nanoparticles, influencing the synthesis of anisotropic nanoparticles and potentially impacting applications in material science and nanotechnology (Komban et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(3-fluoro-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBYMHWQVOYKV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)


![3-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B3105696.png)


![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)




